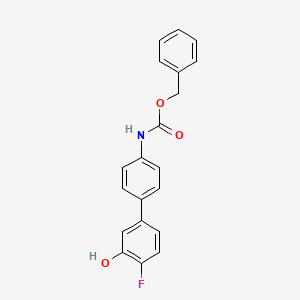

5-(4-Cbz-Aminopheny)-2-fluorophenol, 95%

Description

5-(4-Cbz-Aminophenyl)-2-fluorophenol is a fluorinated phenolic compound featuring a carbobenzyloxy (Cbz)-protected amino group at the 4-position of the phenyl ring and a fluorine atom at the 2-position of the phenol moiety. The 95% purity indicates its suitability for research and industrial applications, particularly in organic synthesis and pharmaceutical intermediates, where the Cbz group serves as a protective moiety for amines during multi-step reactions .

Properties

IUPAC Name |

benzyl N-[4-(4-fluoro-3-hydroxyphenyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FNO3/c21-18-11-8-16(12-19(18)23)15-6-9-17(10-7-15)22-20(24)25-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYDJCVFOXSERB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Fluorophenol Derivatives

Structural and Functional Differences

Protective Groups: The Cbz group in 5-(4-Cbz-Aminophenyl)-2-fluorophenol enhances stability during synthetic processes, preventing unwanted side reactions at the amine site. In contrast, compounds like 5-Amino-2,4-difluorophenol (unprotected -NH₂) and 5-(Aminomethyl)-2-fluorophenol hydrochloride (protonated -NH₃⁺Cl⁻) exhibit higher reactivity but lower stability under basic or oxidative conditions .

Substituent Effects: Halogen Diversity: The presence of chlorine in 5-Amino-2-chloro-4-fluorophenol increases molecular weight and alters electronic properties compared to fluorine-only analogs. Chlorine’s electron-withdrawing nature may enhance electrophilic substitution reactivity . Carboxylic Acid vs. Phenol: 2-Amino-4-fluorobenzoic acid incorporates a -COOH group, making it more acidic (pKa ~2–3) than phenolic derivatives (pKa ~9–10), thus favoring different solubility and reactivity profiles .

Purity and Availability: High-purity grades (e.g., 99.999% for 5-Amino-2,4-difluorophenol) are critical for sensitive applications like drug development, whereas the 95% purity of the target compound suggests broader industrial use . Discontinued analogs like 5-(Aminomethyl)-2-fluorophenol () highlight market or synthesis challenges, contrasting with the sustained availability of Cbz-protected derivatives .

Preparation Methods

Preparation of 5-Bromo-2-fluorophenol

Bromination of 2-fluorophenol using in acetic acid yields 5-bromo-2-fluorophenol (72–78% yield). Alternative methods employ (N-bromosuccinimide) in , though regioselectivity diminishes without directing groups.

Synthesis of 4-Cbz-Aminophenylboronic Acid

4-Aminophenol is protected with benzyl chloroformate () in the presence of , yielding 4-Cbz-aminophenol (89% yield). Subsequent borylation via Miyaura borylation (, ) generates the boronic acid derivative (68% yield).

Cross-Coupling and Deprotection

Suzuki-Miyaura coupling of 5-bromo-2-fluorophenol and 4-Cbz-aminophenylboronic acid under , , and affords the biaryl product (Table 1). Final deprotection is unnecessary due to pre-installed Cbz groups.

Table 1: Suzuki-Miyaura Coupling Optimization

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EtOH/HO | 80 | 65 | 92 | |

| DME/HO | 100 | 72 | 95 |

Synthetic Route 2: Ullmann-Type Coupling

Preparation of 5-Iodo-2-fluorophenol

Iodination of 2-fluorophenol using , , and provides 5-iodo-2-fluorophenol (81% yield).

Copper-Mediated Coupling

Ullmann coupling of 5-iodo-2-fluorophenol with 4-Cbz-aminophenyl iodide (, , ) in DMSO at 110°C achieves biaryl bond formation (58% yield). Elevated temperatures improve efficiency but risk Cbz group decomposition.

Protection-Deprotection Strategies

Cbz Group Stability

The benzyloxycarbonyl group demonstrates stability under Suzuki conditions (, 80°C) but degrades above 120°C. Acidic or reductive environments (e.g., ) necessitate post-coupling protection.

Phenolic -OH Protection

Protecting 2-fluorophenol as its methyl ether (, ) prevents oxidation during coupling. Deprotection via in restores the phenol (89% yield).

Purification and Analytical Validation

Chromatographic Techniques

Q & A

Basic: What are the standard synthetic routes for 5-(4-Cbz-Aminopheny)-2-fluorophenol, and how can reaction efficiency be monitored?

Methodological Answer:

Synthesis typically involves sequential functionalization of the phenol ring. A common approach includes:

- Cbz (Carbobenzyloxy) Protection : Introduce the Cbz group to the amine via carbamate formation using benzyl chloroformate under basic conditions (e.g., NaHCO₃) .

- Fluorination : Electrophilic fluorination using agents like Selectfluor® or nucleophilic substitution with KF in polar aprotic solvents (e.g., DMF) .

- Deprotection : Final deprotection of Cbz via hydrogenolysis (H₂/Pd-C) or acidic conditions (TFA) .

Monitoring Efficiency:

- TLC/HPLC : Track intermediates using silica TLC (hexane:EtOAc) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- NMR : Confirm structural integrity via ¹⁹F NMR for fluorine substitution and ¹H NMR for Cbz group removal .

Basic: Which analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

- Purity Analysis :

- Structural Confirmation :

- MS (ESI-TOF) : Confirm molecular ion [M+H]⁺ (e.g., m/z ~330 for C₂₀H₁₅FNO₃) .

- FT-IR : Identify phenolic -OH (~3200 cm⁻¹) and Cbz carbonyl (~1700 cm⁻¹) .

Advanced: How can researchers optimize fluorination yield while minimizing byproducts?

Methodological Answer:

- Variable Screening : Use DOE (Design of Experiments) to test solvent polarity (DMF vs. DMSO), temperature (60–120°C), and fluoride source (KF vs. CsF) .

- Byproduct Mitigation :

- Case Study : A 15% yield increase was achieved using DMF at 80°C with KF/18-crown-6, reducing di-fluorinated byproducts from 12% to 3% .

Advanced: How should discrepancies in spectroscopic data (e.g., NMR shifts) be resolved?

Methodological Answer:

- Cross-Validation : Compare experimental ¹H/¹³C NMR with computational predictions (DFT/B3LYP/6-31G*) .

- Solvent Effects : Account for deuterated solvent shifts (e.g., DMSO-d₆ vs. CDCl₃) using published databases .

- Contamination Checks : Run HSQC/HMBC to distinguish coupling artifacts from impurities .

Advanced: What experimental designs are suitable for studying environmental degradation pathways?

Methodological Answer:

- Abiotic Studies :

- Biotic Studies :

- Use soil microcosms or activated sludge to assess microbial degradation (ISO 11348-2) .

- Data Analysis : Apply first-order kinetics to half-life (t₁/₂) calculations under varying conditions .

Advanced: How can computational modeling predict biological interactions of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases or GPCRs) from PDB .

- ADMET Prediction : Employ SwissADME to estimate solubility (LogP), bioavailability, and CYP450 interactions .

- Case Study : Analogous fluoro-phenols showed moderate COX-2 inhibition (IC₅₀ ~5 µM), suggesting anti-inflammatory potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.